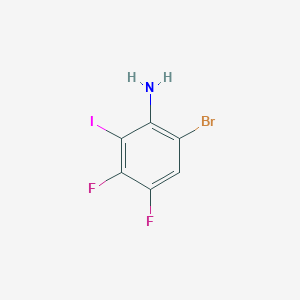
6-Bromo-3,4-difluoro-2-iodoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of halogenated aniline derivatives often involves multi-step reactions, including cyclization and substitution reactions. For instance, the synthesis of 6-bromo-4-iodoquinoline, a compound with both bromo and iodo substituents like 6-Bromo-3,4-difluoro-2-iodoaniline, was achieved through a five-step process starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline . This suggests that a similar approach could potentially be applied to synthesize the compound , with appropriate modifications to introduce the difluoro groups.
Molecular Structure Analysis
The molecular structure of halogenated anilines can be confirmed using techniques such as NMR spectroscopy. For example, the structures of 6-bromoquinolin-4-ol and 6-bromo-4-iodoquinoline were confirmed by 1H NMR spectrum . Additionally, crystal structures can provide information about the arrangement of atoms and the geometry of the molecule, as seen in the analysis of the dihydrogen hexafluorosilicate monohydrates of p-bromoaniline .
Chemical Reactions Analysis
Halogenated anilines can participate in various chemical reactions, including nucleophilic aromatic substitution (SNAr). The reactivity of different halogens in SNAr reactions has been studied, with the reactivity order for different nucleophiles being established . This information is valuable for predicting the reactivity of 6-Bromo-3,4-difluoro-2-iodoaniline in similar reactions, considering the presence of bromo and iodo substituents which can act as good leaving groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated anilines can be influenced by the nature and position of the halogen substituents. For instance, the introduction of bromo and iodo groups can enhance the nucleophilicity and leaving group capacity of the resulting amide moiety . The presence of fluorine atoms can also affect the chemical behavior, as fluorinated groups can serve as halogen-bond acceptors and influence the overall stability of the compound .
Aplicaciones Científicas De Investigación
Electrochemical Oxidation in Acetonitrile Solution
Kádár et al. (2001) explored the electrochemical oxidation of various halogenated anilines, including 4-bromoaniline and 4-iodoaniline, in acetonitrile solution. Their findings shed light on the Bacon–Adams mechanism's role in such reactions and the formation of oxidized forms of brominated 4-amino-diphenylamines as well as halogenated anilines. This research provides insights into the electrochemical behavior of similar compounds like 6-Bromo-3,4-difluoro-2-iodoaniline, which could be significant in developing new electrochemical processes or materials (Kádár et al., 2001).
Synthesis of Halogenated Ascorbic Acids
Ge and Kirk (1997) conducted a study on the synthesis of various halogenated ascorbic acids, including 2-iodo- and 2-bromo-2-deoxy-L-ascorbic acids. This research demonstrates the potential of using halogenated anilines in synthesizing vitamin C derivatives, potentially including compounds similar to 6-Bromo-3,4-difluoro-2-iodoaniline, for various pharmaceutical and nutritional applications (Ge & Kirk, 1997).
Thermo- and Photochromic Behaviour in Molecular Co-crystals
Carletta et al. (2017) investigated the thermo- and photochromic behavior of N-Salicilideneanilines in molecular co-crystals. Their study, involving compounds like 4-bromoaniline and 4-iodoaniline, highlights the potential use of halogenated anilines in designing materials with specific optical and chromic properties. This could be relevant for 6-Bromo-3,4-difluoro-2-iodoaniline in creating advanced materials for sensors, displays, or smart windows (Carletta et al., 2017).
Homolytic and Heterolytic Paths in Photochemistry
Freccero et al. (2003) explored the photochemical behavior of haloanilines, including 4-haloanilines and 4-halo-N,N-dimethylanilines, in various solvents. Understanding the homolytic and heterolytic fragmentation paths in these compounds aids in grasping the photochemical properties of related compounds like 6-Bromo-3,4-difluoro-2-iodoaniline, which could be crucial in photochemical synthesis and environmental degradation of halogenated pollutants (Freccero et al., 2003).
Synthesis of Bromo-Iodoquinoline
Wang et al. (2015) synthesized bromo-4-iodoquinoline, an important intermediate for biologically active compounds. This synthesis involving bromoaniline demonstrates the potential utility of 6-Bromo-3,4-difluoro-2-iodoaniline in synthesizing complex organic molecules, which could be significant in pharmaceutical research and development (Wang et al., 2015).
Propiedades
IUPAC Name |
6-bromo-3,4-difluoro-2-iodoaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2IN/c7-2-1-3(8)4(9)5(10)6(2)11/h1H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYMHMVMESSXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)I)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3,4-difluoro-2-iodoaniline | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B2501175.png)
![5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2501176.png)
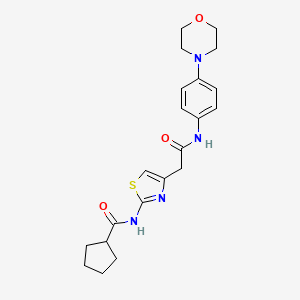
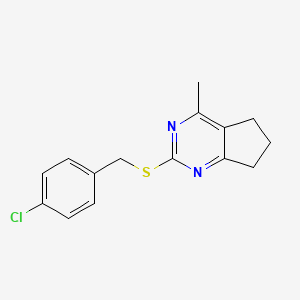
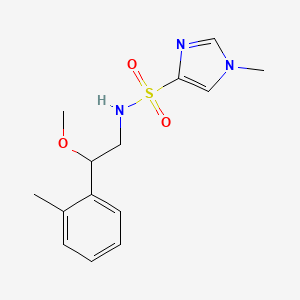
![3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2501186.png)
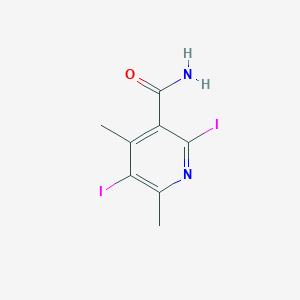
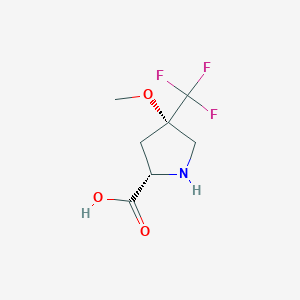
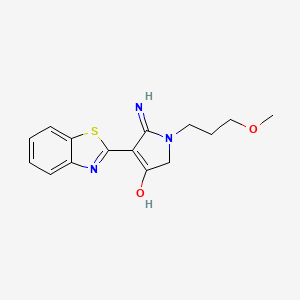
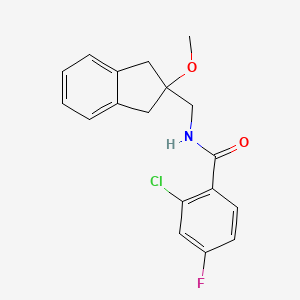
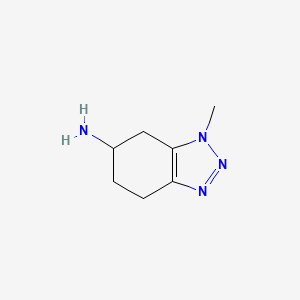
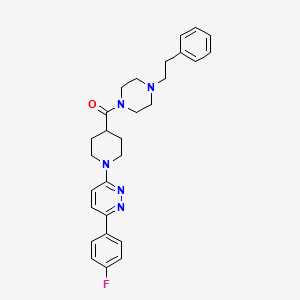
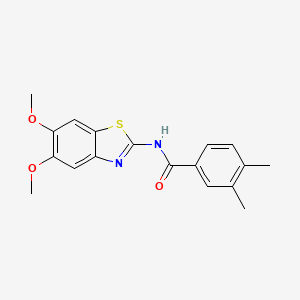
![N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2501198.png)